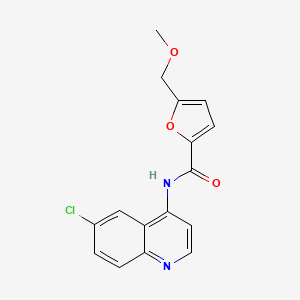![molecular formula C23H16BrClFN3O2 B12198283 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12198283.png)
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorofluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-bromoaniline and a suitable carbonyl compound.
Substitution Reactions: The amino group is introduced via nucleophilic substitution, and the bromophenyl group is added through electrophilic aromatic substitution.
Phenol Ring Functionalization: The phenol ring is functionalized by introducing the chlorofluorobenzyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols or pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: Used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be those related to the biological function of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, can influence its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C23H16BrClFN3O2 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H16BrClFN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29) |
InChI Key |
OYUBVYOLQALKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12198209.png)
![4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B12198213.png)
![N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12198216.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12198227.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12198229.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12198236.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198239.png)
![3-cyclopentyl-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12198246.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B12198252.png)
![N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12198253.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12198259.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12198276.png)
